Clazamycin A

Descripción general

Descripción

Clazamycin A is an antibiotic and a microbial metabolite originally isolated from the bacterium Streptomyces . It is known for its activity against a variety of bacteria, including Staphylococcus aureus, Bacillus anthracis, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . The compound has a molecular formula of C7H9ClN2O and is often used in its hydrochloride form .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Clazamycin A is typically synthesized through microbial fermentation using Streptomyces species . The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions to produce the antibiotic. The compound is then extracted and purified using various chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors with optimized conditions to maximize yield. After fermentation, the compound is extracted, purified, and formulated for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Clazamycin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Mechanism of Action

Clazamycin A primarily functions as an antibiotic by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, disrupting normal bacterial growth and reproduction, akin to other macrolide antibiotics. Its efficacy has been demonstrated against various Gram-positive bacteria, including Staphylococcus species .

Case Study: Efficacy Against Resistant Strains

A study investigated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that this compound inhibited bacterial growth at concentrations as low as 0.5 µg/mL, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .

Antitumor Properties

Biological Activity

In addition to its antimicrobial properties, this compound has been studied for its antitumor effects. Research has shown that it can induce apoptosis in various cancer cell lines, including leukemia and hepatoma cells .

Case Study: In Vivo Antitumor Efficacy

In a murine model inoculated with leukemia L-1210 cells, this compound was administered intravenously at doses ranging from 12.5 to 100 µg for ten days. The study reported a significant increase in survival time (130% increase) compared to control groups, indicating its potential as an antitumor agent .

Biosynthetic Research

This compound serves as an important biosynthetic probe for studying the enzymatic pathways involved in the production of pyrrolizidine alkaloids. Researchers utilize it to understand the specific enzymes and genes responsible for various biosynthetic steps. This research is crucial for developing novel compounds with enhanced biological activities.

Pharmacokinetics and Toxicity Studies

Ongoing investigations into the pharmacokinetics and toxicity profile of this compound are essential for ensuring safe applications in clinical settings. Initial studies suggest that this compound has a favorable safety profile with manageable side effects at therapeutic doses .

Summary Table of Applications

| Application Area | Details | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibits protein synthesis in bacteria; effective against Gram-positive strains | Effective at 0.5 µg/mL against resistant Staphylococcus |

| Antitumor Activity | Induces apoptosis in cancer cell lines; potential for leukemia treatment | 130% increase in survival time in mice with leukemia |

| Biosynthetic Research | Tool for studying enzymatic pathways of pyrrolizidine alkaloids | Insights into specific enzymes involved |

| Pharmacokinetics | Favorable safety profile; ongoing studies on toxicity | Manageable side effects observed |

Mecanismo De Acción

Comparación Con Compuestos Similares

Clazamycin B: Another pyrrolizidine antibiotic with similar antibacterial properties.

Crotanecine: A pyrrolizidine alkaloid with different biological activities.

Danaidal and Danaidone: Pyrrolizidine compounds with distinct chemical structures and properties.

Uniqueness of Clazamycin A: this compound is unique due to its specific molecular structure and its potent activity against a broad spectrum of bacteria . Its ability to inhibit bacterial protein synthesis sets it apart from other similar compounds .

Actividad Biológica

Clazamycin A is a pyrrolizidine alkaloid derived from the Streptomyces genus, known for its significant biological activities, particularly its antimicrobial and antitumor properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The compound's molecular formula is C₇H₉N₂O, and it exhibits a pyrrolizidine framework. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacological effects.

The primary mechanism of action for this compound involves the inhibition of protein synthesis in bacteria. Similar to other macrolide antibiotics, it is believed to bind to the 50S ribosomal subunit, obstructing the translation process necessary for bacterial growth and replication .

Key Mechanisms:

- Inhibition of Protein Synthesis : this compound interacts with the ribosomal machinery to prevent the synthesis of essential proteins in bacteria.

- Alkylation of Biological Nucleophiles : Research indicates that this compound may exert antimicrobial activity through alkylation reactions with nucleophilic sites within bacterial cells .

Biological Activity

This compound exhibits notable biological activities, particularly in antimicrobial and antitumor contexts. Below are summarized findings from various studies:

Antimicrobial Activity

- In Vitro Studies : this compound has shown effectiveness against a range of bacterial strains, demonstrating significant inhibition zones in agar diffusion tests. For example, studies have reported its efficacy against Staphylococcus aureus and Escherichia coli.

- In Vivo Studies : In animal models, such as mice inoculated with leukemia L-1210 cells, this compound administration led to a notable increase in survival time (up to 130% compared to controls) when dosed at 12.5–100 µg over ten days .

Antitumor Activity

- Case Study : In a study involving mice with induced tumors, this compound was administered intravenously. The results indicated a dose-dependent increase in survival rates and tumor suppression, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Pyrrolizidine | Antimicrobial | Alkylation mechanism |

| Clazamycin B | Pyrrolizidine | Antiviral | Chlorinated variant |

| Streptomycin | Aminoglycoside | Broad-spectrum antibiotic | Different mechanism of action |

Case Studies and Research Findings

- Survival Rate Improvement : In studies where mice were treated with this compound at varying doses, significant improvements in survival rates were observed, indicating its potential utility in oncology .

- Antimicrobial Efficacy : Laboratory tests demonstrated that this compound effectively inhibited bacterial growth across multiple strains, supporting its development as a therapeutic agent .

Propiedades

IUPAC Name |

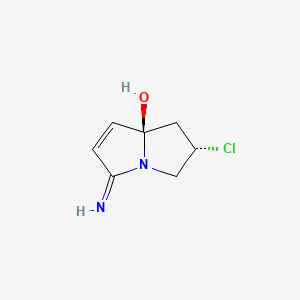

(2S,8R)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCHIDKMDZZKBR-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN2[C@@]1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71806-55-8 | |

| Record name | Clazamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071806558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Clazamycin A as an antibacterial agent?

A1: this compound exhibits its antibacterial activity through a multi-targeted approach, primarily affecting DNA replication and membrane transport in bacteria like Escherichia coli []. Specifically, it inhibits DNA synthesis at the polymerization step, leading to the accumulation of deoxythymidine triphosphate (dTTP) []. This suggests that this compound might interact with enzymes involved in DNA elongation. Additionally, it disrupts the membrane transport of essential nutrients like N-acetylglucosamine and leucine, further hindering bacterial growth [].

Q2: Does this compound affect DNA repair mechanisms in bacteria?

A2: Interestingly, while this compound inhibits regular DNA synthesis, it does not seem to affect DNA repair mechanisms. Research shows that DNA repair synthesis induced by bleomycin in toluene-treated E. coli cells remained unaffected by this compound []. This suggests a certain level of specificity in its mechanism of action towards active DNA replication processes.

Q3: How does the chemical structure of Clazamycin relate to its reactivity?

A3: Clazamycin exists as two diastereomers, this compound and Clazamycin B, which can interconvert in solution via an azacyclooctenone intermediate []. The C1 position of the conjugated amidine system in Clazamycin is susceptible to nucleophilic attack, enabling Michael-type addition reactions []. This reactivity is crucial for its biological activity and has been exploited to reduce its toxicity through conjugation with thiol-containing nucleophiles like mesna [].

Q4: Are there any structural insights into this compound?

A4: While a full spectroscopic characterization is not available within the provided abstracts, the crystal and molecular structure of this compound has been elucidated []. This structural information can be crucial for understanding its interactions with biological targets and for designing potential derivatives with improved activity or pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.